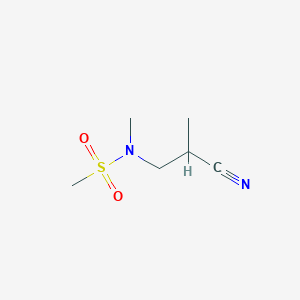
6-(Difluoromethyl)-N-(thiophen-3-yl)-3,4-dihydro-2H-pyran-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Difluoromethyl)-N-(thiophen-3-yl)-3,4-dihydro-2H-pyran-5-carboxamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a difluoromethyl group, a thiophene ring, and a dihydropyran moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Difluoromethyl)-N-(thiophen-3-yl)-3,4-dihydro-2H-pyran-5-carboxamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include the formation of the dihydropyran ring, introduction of the difluoromethyl group, and subsequent attachment of the thiophene ring. Common reagents used in these reactions include organometallic reagents, halogenating agents, and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
6-(Difluoromethyl)-N-(thiophen-3-yl)-3,4-dihydro-2H-pyran-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its reactivity and applications.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups to the thiophene ring or other parts of the molecule .
Scientific Research Applications
6-(Difluoromethyl)-N-(thiophen-3-yl)-3,4-dihydro-2H-pyran-5-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-(Difluoromethyl)-N-(thiophen-3-yl)-3,4-dihydro-2H-pyran-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-(Difluoromethyl)-N-(thiophen-3-yl)-3,4-dihydro-2H-pyran-5-carboxamide include other thiophene-containing molecules and difluoromethyl derivatives. Examples include:
- 2-(4-((5-(benzo[b]thiophen-3-yl)-1H-tetrazol-1-yl)methyl)phenyl)-5-(difluoromethyl)-1,3,4-oxadiazole .
- Diketopyrrolopyrrole-based conjugated polymers containing thieno[3,2-b]thiophene flanking groups .
Uniqueness
Its difluoromethyl group and thiophene ring, in particular, contribute to its versatility and usefulness in various fields of research .
Properties
Molecular Formula |
C11H11F2NO2S |
|---|---|
Molecular Weight |
259.27 g/mol |
IUPAC Name |
6-(difluoromethyl)-N-thiophen-3-yl-3,4-dihydro-2H-pyran-5-carboxamide |
InChI |
InChI=1S/C11H11F2NO2S/c12-10(13)9-8(2-1-4-16-9)11(15)14-7-3-5-17-6-7/h3,5-6,10H,1-2,4H2,(H,14,15) |
InChI Key |
NDJFCDHFFXWBSU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=C(OC1)C(F)F)C(=O)NC2=CSC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







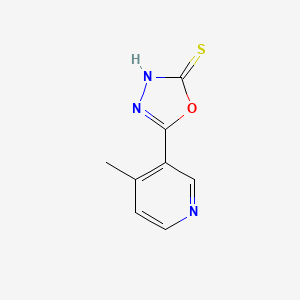

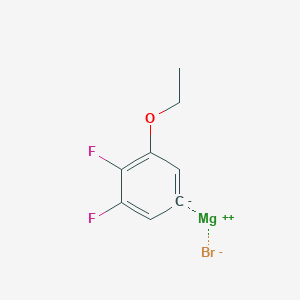

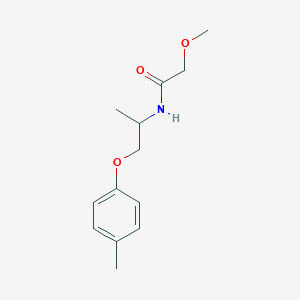
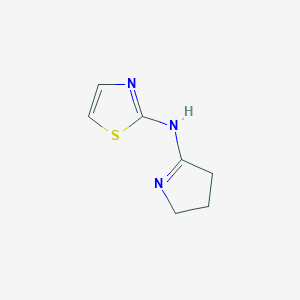
![5,6-Dimethoxy-[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B14891344.png)

